

Biological activity of 2,6-Dichloro-4-methylnicotinaldehyde

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Compound of Interest

Compound Name:	2,6-Dichloro-4-methylnicotinaldehyde
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An In-Depth Technical Guide on the Biological Activity of **2,6-Dichloro-4-methylnicotinaldehyde**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the chemical properties and potential biological activities of **2,6-Dichloro-4-methylnicotinaldehyde**. While direct biological data for this specific compound is limited in publicly accessible literature, its structural features—a chlorinated pyridine core—place it within a class of compounds known for significant roles in medicinal chemistry and agrochemical development. This document synthesizes information on related structures to build a rationale for investigating its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent. Furthermore, it offers detailed, field-proven experimental protocols for researchers to systematically evaluate these potential biological activities. The guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic or industrial potential of novel heterocyclic compounds.

Introduction to 2,6-Dichloro-4-methylnicotinaldehyde

2,6-Dichloro-4-methylnicotinaldehyde, with CAS number 91591-70-7, is a halogenated pyridine derivative.[1][2][3] Its structure consists of a central pyridine ring substituted with two chlorine atoms at positions 2 and 6, a methyl group at position 4, and an aldehyde group at position 3 (nicotinaldehyde). This molecular architecture, featuring both electron-withdrawing and lipophilic properties, is advantageous in pharmaceutical and agrochemical design. The chlorine atoms enhance the electrophilic character of the pyridine ring, making it a versatile intermediate for nucleophilic substitution reactions, while the aldehyde group can participate in various condensation reactions, further expanding its synthetic utility.[4]

Historically, chlorinated pyridine derivatives have served as crucial building blocks in the synthesis of a wide range of functional molecules, from pesticides to active pharmaceutical ingredients (APIs).[5][6] For instance, the related compound 2,6-dichloro-4-methylnicotinonitrile is a key intermediate in the production of neonicotinoid insecticides, which act on the insect nervous system. The presence of the reactive aldehyde group in **2,6-Dichloro-4-methylnicotinaldehyde** suggests its potential as a precursor for synthesizing Schiff bases, chalcones, and other heterocyclic systems that have demonstrated significant biological activities.[7][8]

Chemical and Physical Properties

A summary of the key properties of **2,6-Dichloro-4-methylnicotinaldehyde** is presented below.

Property	Value	Reference
CAS Number	91591-70-7	[1][2][3]
Molecular Formula	C ₇ H ₅ Cl ₂ NO	[2][3]
Molecular Weight	190.03 g/mol	[2][3]
Appearance	White to off-white crystalline solid/powder	[6]
SMILES Code	CC1=CC(Cl)=NC(Cl)=C1C=O	[1]
Storage	Sealed in a dry environment at room temperature	[2]

Synthesis Overview

The synthesis of substituted dichloropyridines typically involves multi-step processes. For example, a general route to produce a similar compound, 2,6-dichloropyridine-4-carboxaldehyde, starts from 2,6-dihydroxy isonicotinic acid and proceeds through chlorination, amidation, dehydration, and finally, a reduction step.^[9] Another common method for creating dichlorinated pyridine rings involves the reaction of a dihydroxypyridine precursor with phosphorus oxychloride at elevated temperatures.^[5] The aldehyde functionality can be introduced through the oxidation of a corresponding alcohol or the reduction of a nitrile or ester group. For instance, the Swern oxidation, which uses dimethyl sulfoxide and oxalyl chloride, is a standard method for converting a primary alcohol to an aldehyde under mild conditions.^[10]

Potential Biological Activities and Rationale for Investigation

The rationale for exploring the biological activities of **2,6-Dichloro-4-methylnicotinaldehyde** is rooted in the well-documented bio-potency of its structural analogues.

Potential Antimicrobial Activity

The dichloro-substituted aromatic ring is a common feature in many antimicrobial agents. The dichloroacetyl group, for example, is essential for the antibacterial activity of chloramphenicol and the amoebicidal activity of chlorophenoxamide.^[11] Furthermore, Schiff bases derived from dichlorosalicylaldehyde have demonstrated significant antibacterial and antifungal properties, with metal complexes of these ligands often showing enhanced activity.^[8] Given that **2,6-Dichloro-4-methylnicotinaldehyde** possesses a dichlorinated heterocyclic ring and a reactive aldehyde group suitable for creating imines (Schiff bases), it is a prime candidate for antimicrobial screening.

Potential Anticancer Activity

Numerous heterocyclic compounds containing chlorinated pyridine or similar moieties exhibit potent anticancer activities. Their mechanisms often involve the inhibition of key signaling pathways, induction of apoptosis, or cell cycle arrest.^{[12][13]} For example, certain 2-amino-4,6-diphenylnicotinonitrile derivatives, which share the nicotinonitrile scaffold, have shown exceptional cytotoxicity against breast cancer cell lines, in some cases surpassing the potency

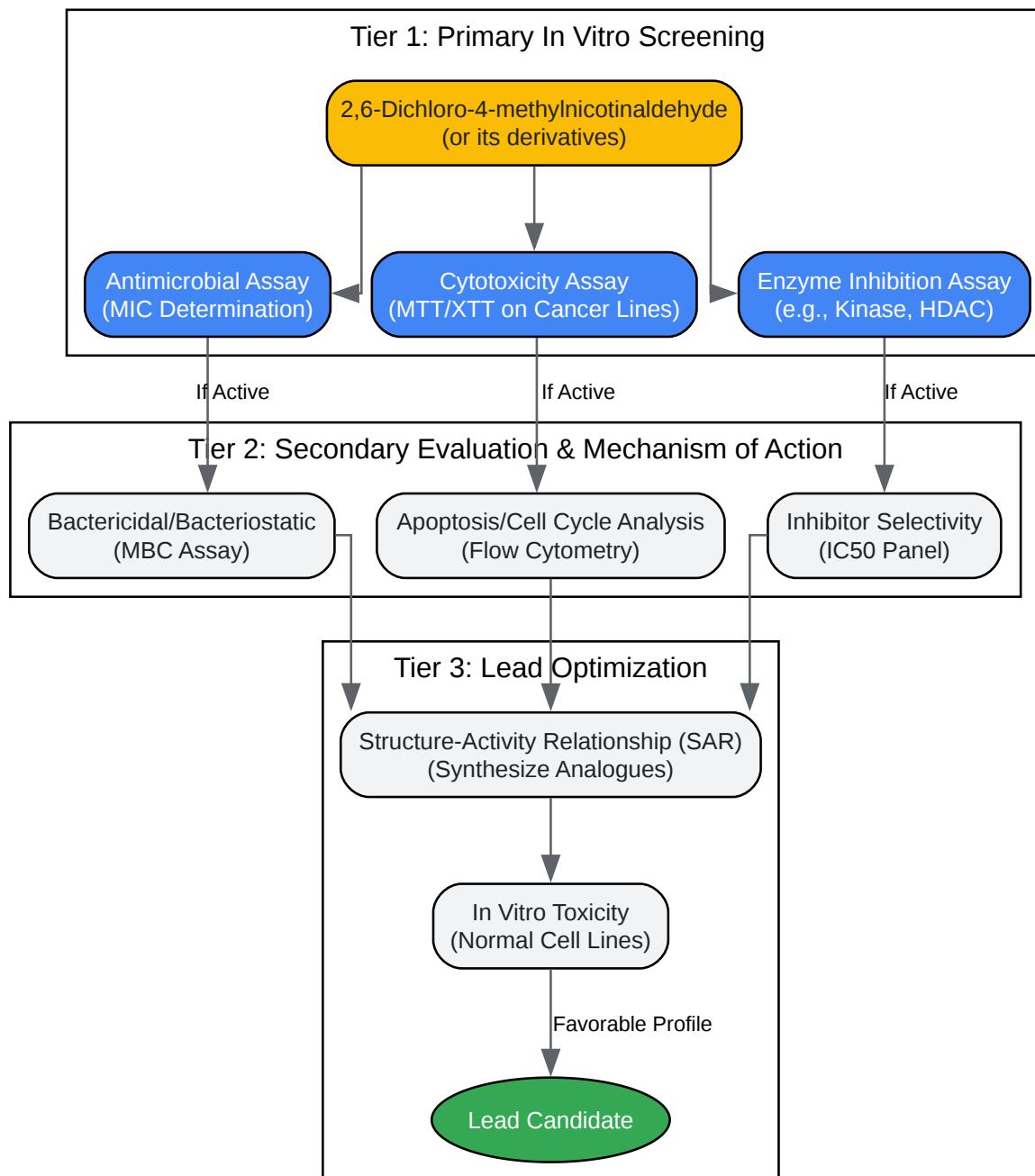
of the standard chemotherapy drug Doxorubicin.[\[14\]](#)[\[15\]](#) Chalcones, which can be synthesized from aldehydes like the title compound, have also been extensively studied as anticancer agents.[\[13\]](#) The introduction of chlorine atoms into a chalcone structure can significantly enhance its biological activity.[\[13\]](#) Therefore, derivatives of **2,6-Dichloro-4-methylNicotinaldehyde** warrant investigation for their antiproliferative effects on various cancer cell lines.

Potential Enzyme Inhibition

The pyridine ring is a common scaffold in the design of enzyme inhibitors.[\[16\]](#) The specific substitution pattern on the ring can confer selectivity and potency against various enzyme targets, such as kinases, histone deacetylases (HDACs), or monoamine oxidases (MAO).[\[16\]](#) [\[17\]](#)[\[18\]](#) For instance, nicotinamide-based compounds have been developed as potent and selective HDAC inhibitors.[\[16\]](#) The development of multi-target-directed ligands (MTDLs) often involves combining pharmacophores to inhibit multiple enzymes simultaneously, a strategy used in treating complex diseases like Alzheimer's.[\[17\]](#)[\[18\]](#) The unique electronic and steric properties of **2,6-Dichloro-4-methylNicotinaldehyde** make it a valuable starting point for designing novel inhibitors against various enzymatic targets.

A Roadmap for Biological Evaluation: Experimental Protocols

To systematically evaluate the biological potential of **2,6-Dichloro-4-methylNicotinaldehyde**, a tiered screening approach is recommended. The following protocols describe standard, robust assays for initial in vitro assessment.

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Caption: A tiered workflow for evaluating the biological activity of a novel compound.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: The broth microdilution method is a standardized and quantitative technique that allows for the simultaneous testing of multiple compounds against various microbial strains in a high-throughput format, providing reproducible MIC values.

Methodology:

- Preparation of Stock Solution: Dissolve **2,6-Dichloro-4-methylNicotinaldehyde** in 100% dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
- Microorganism Preparation: Inoculate a single colony of the test bacterium (e.g., *Staphylococcus aureus*, *Escherichia coli*) into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the assay plate.
- Plate Preparation:
 - Dispense 50 μ L of CAMHB into all wells of a 96-well microtiter plate.
 - Add 50 μ L of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.
 - Perform a 2-fold serial dilution by transferring 50 μ L from the first column to the second, and so on, down the plate. Discard the final 50 μ L from the last column. This creates a concentration gradient.
- Inoculation: Add 50 μ L of the prepared bacterial suspension to each well, bringing the final volume to 100 μ L.
- Controls:
 - Positive Control: Wells containing bacteria and broth but no compound (should show growth).

- Negative Control: Wells containing broth only (should show no growth).
- Solvent Control: Wells containing bacteria, broth, and the highest concentration of DMSO used (to ensure the solvent has no antimicrobial effect).
- Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
- Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a plate reader to measure optical density (OD) at 600 nm.

Protocol: In Vitro Cytotoxicity Screening via MTT Assay

This protocol assesses the compound's ability to inhibit cell proliferation or induce cell death in cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Methodology:

- **Cell Seeding:** Seed cancer cells (e.g., A549, Hela, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]
- **Compound Treatment:** Prepare serial dilutions of **2,6-Dichloro-4-methylnicotinaldehyde** in culture medium from a DMSO stock. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM).
- **Controls:**
 - Untreated Control: Cells treated with medium containing the same percentage of DMSO as the highest compound concentration.
 - Blank Control: Wells with medium only (no cells).

- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Interpretation and Future Directions

The initial screening assays will generate quantitative data to guide further research.

Assay Type	Example Data for a Hypothetical Active Derivative	Interpretation
Antimicrobial MIC	S. aureus: 8 µg/mL E. coli: >128 µg/mL	The compound shows selective activity against Gram-positive bacteria.
Anticancer IC ₅₀	A549 (Lung): 1.2 µM MCF-7 (Breast): 0.7 µM HT116 (Colon): 7.3 µM	The compound exhibits potent and selective cytotoxicity against lung and breast cancer cell lines. ^[12]
Enzyme Inhibition IC ₅₀	HDAC6: 50 nM HDAC1: 800 nM	The compound is a potent and selective inhibitor of HDAC6.

Should **2,6-Dichloro-4-methylnicotinaldehyde** or its derivatives show promising activity in these primary screens, the next logical steps would involve:

- Mechanism of Action Studies: Investigating how the compound exerts its biological effect, such as inducing apoptosis or arresting the cell cycle in cancer cells.[12]
- Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues to identify the key structural features required for activity and to optimize potency and selectivity.
- In Vitro Toxicity: Assessing the cytotoxicity of promising compounds against non-cancerous human cell lines to determine their therapeutic index.
- In Vivo Efficacy: Testing the most promising candidates in animal models to evaluate their efficacy and safety in a living system.

By following this structured approach, researchers can thoroughly characterize the biological activity of **2,6-Dichloro-4-methylnicotinaldehyde** and determine its potential for development into a valuable therapeutic or agrochemical agent.

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